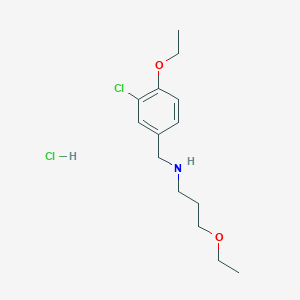![molecular formula C17H15N5O2 B4878678 1-{[3-(1H-tetrazol-1-yl)phenoxy]acetyl}indoline](/img/structure/B4878678.png)
1-{[3-(1H-tetrazol-1-yl)phenoxy]acetyl}indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[3-(1H-tetrazol-1-yl)phenoxy]acetyl}indoline, also known as TA-8995, is a small molecule compound that has been developed as a potential therapeutic agent for treating cardiovascular diseases. This compound has been shown to have potent cholesterol-lowering effects, and it has also been demonstrated to have beneficial effects on atherosclerosis and other cardiovascular risk factors. In
作用機序
1-{[3-(1H-tetrazol-1-yl)phenoxy]acetyl}indoline works by inhibiting the enzyme PCSK9, which is involved in the regulation of LDL receptor expression. By inhibiting PCSK9, 1-{[3-(1H-tetrazol-1-yl)phenoxy]acetyl}indoline increases the expression of LDL receptors on hepatocytes, which leads to increased uptake of LDL cholesterol from the bloodstream and a subsequent decrease in circulating LDL cholesterol levels.
Biochemical and Physiological Effects:
1-{[3-(1H-tetrazol-1-yl)phenoxy]acetyl}indoline has been shown to have potent cholesterol-lowering effects, with reductions in LDL cholesterol levels of up to 80% observed in preclinical studies. 1-{[3-(1H-tetrazol-1-yl)phenoxy]acetyl}indoline has also been shown to have beneficial effects on atherosclerosis and other cardiovascular risk factors, including reductions in triglycerides, lipoprotein(a), and C-reactive protein levels.
実験室実験の利点と制限
One advantage of using 1-{[3-(1H-tetrazol-1-yl)phenoxy]acetyl}indoline in lab experiments is its potent cholesterol-lowering effects, which make it a useful tool for studying the effects of cholesterol on various physiological processes. However, one limitation of using 1-{[3-(1H-tetrazol-1-yl)phenoxy]acetyl}indoline in lab experiments is its specificity for PCSK9, which may limit its usefulness for studying other physiological processes that are not directly related to cholesterol metabolism.
将来の方向性
There are several potential future directions for research on 1-{[3-(1H-tetrazol-1-yl)phenoxy]acetyl}indoline. One area of interest is the potential use of 1-{[3-(1H-tetrazol-1-yl)phenoxy]acetyl}indoline in combination with other lipid-lowering agents, such as statins, to achieve even greater reductions in LDL cholesterol levels. Another area of interest is the potential use of 1-{[3-(1H-tetrazol-1-yl)phenoxy]acetyl}indoline in the treatment of other cardiovascular diseases, such as heart failure and stroke. Additionally, further research is needed to fully understand the long-term safety and efficacy of 1-{[3-(1H-tetrazol-1-yl)phenoxy]acetyl}indoline, particularly in the context of its use in combination with other lipid-lowering agents.
合成法
The synthesis of 1-{[3-(1H-tetrazol-1-yl)phenoxy]acetyl}indoline involves a multi-step process that begins with the preparation of 3-(1H-tetrazol-1-yl)phenol. This compound is then reacted with acetic anhydride to produce 3-(1H-tetrazol-1-yl)phenyl acetate. The final step in the synthesis involves the reaction of 3-(1H-tetrazol-1-yl)phenyl acetate with 2-(2-bromoacetyl)indole to produce 1-{[3-(1H-tetrazol-1-yl)phenoxy]acetyl}indoline.
科学的研究の応用
1-{[3-(1H-tetrazol-1-yl)phenoxy]acetyl}indoline has been extensively studied in preclinical and clinical trials for its potential therapeutic effects on cardiovascular diseases. In preclinical studies, 1-{[3-(1H-tetrazol-1-yl)phenoxy]acetyl}indoline has been shown to have potent cholesterol-lowering effects, and it has also been demonstrated to have beneficial effects on atherosclerosis and other cardiovascular risk factors. In clinical trials, 1-{[3-(1H-tetrazol-1-yl)phenoxy]acetyl}indoline has been shown to be safe and well-tolerated, and it has also been shown to have beneficial effects on lipid profiles and other cardiovascular risk factors.
特性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[3-(tetrazol-1-yl)phenoxy]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c23-17(21-9-8-13-4-1-2-7-16(13)21)11-24-15-6-3-5-14(10-15)22-12-18-19-20-22/h1-7,10,12H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHICRWNPOAHQCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)COC3=CC=CC(=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-(1H-tetrazol-1-yl)phenoxy]acetyl}indoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[(4-methylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4878605.png)
![N-(2-ethoxyphenyl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4878608.png)
![1-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}-4-methylpiperazine](/img/structure/B4878609.png)
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B4878615.png)
![N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-[(4-nitrophenyl)sulfonyl]benzamide](/img/structure/B4878621.png)
![2-[(4-bromo-1-naphthyl)oxy]-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide](/img/structure/B4878628.png)
![N-(2,6-diethylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4878631.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4878645.png)
![1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B4878649.png)
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(2-fluorophenyl)acetamide](/img/structure/B4878652.png)

![2-{4-[(1,3-benzodioxol-5-ylamino)carbonothioyl]-1-piperazinyl}-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4878685.png)

![N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4878702.png)